molecular formula C8H4F2N2O2 B12818821 5,6-Difluoro-3-nitro-1H-indole

5,6-Difluoro-3-nitro-1H-indole

Cat. No.: B12818821
M. Wt: 198.13 g/mol
InChI Key: RINNYXGZXYYHFH-UHFFFAOYSA-N
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Description

5,6-Difluoro-3-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions and a nitro group at the 3rd position on the indole ring.

Preparation Methods

The synthesis of 5,6-Difluoro-3-nitro-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of 5,6-difluoroindole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to achieve the desired product with high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

5,6-Difluoro-3-nitro-1H-indole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5,6-difluoro-3-amino-1H-indole, while nucleophilic substitution can produce a variety of substituted indoles .

Scientific Research Applications

5,6-Difluoro-3-nitro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-3-nitro-1H-indole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 5,6-Difluoro-3-nitro-1H-indole include other fluorinated indoles and nitro-substituted indoles. For example:

The uniqueness of this compound lies in the combined presence of both fluorine atoms and the nitro group, which can synergistically enhance its properties and applications.

Properties

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

5,6-difluoro-3-nitro-1H-indole

InChI

InChI=1S/C8H4F2N2O2/c9-5-1-4-7(2-6(5)10)11-3-8(4)12(13)14/h1-3,11H

InChI Key

RINNYXGZXYYHFH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2[N+](=O)[O-]

Origin of Product

United States

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